molecular formula C7H3ClN2O3 B12585803 1-Chloro-3-isocyanato-2-nitrobenzene CAS No. 1261779-37-6

1-Chloro-3-isocyanato-2-nitrobenzene

Cat. No.: B12585803
CAS No.: 1261779-37-6
M. Wt: 198.56 g/mol
InChI Key: CZDYBUYDMIOUCN-UHFFFAOYSA-N
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Description

1-Chloro-3-isocyanato-2-nitrobenzene is an organic compound with the molecular formula C7H3ClN2O3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isocyanate group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-isocyanato-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of chlorobenzene followed by the introduction of the isocyanate group. The nitration of chlorobenzene typically involves the reaction of chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 1-chloro-2-nitrobenzene. This intermediate can then be further reacted with phosgene (COCl2) in the presence of a base to introduce the isocyanate group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. Safety measures are also crucial due to the hazardous nature of the reagents involved, such as phosgene and concentrated acids.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-isocyanato-2-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Addition Reactions: The isocyanate group can react with nucleophiles, such as water or alcohols, to form urea or carbamate derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Addition: Alcohols or water under mild conditions.

Major Products

    Substitution: Various substituted benzene derivatives.

    Reduction: 1-chloro-3-amino-2-nitrobenzene.

    Addition: Urea or carbamate derivatives.

Scientific Research Applications

1-Chloro-3-isocyanato-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential as a precursor in the synthesis of drugs with specific biological activities.

    Industry: Utilized in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-chloro-3-isocyanato-2-nitrobenzene involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable adducts. This reactivity is exploited in various chemical transformations and applications. The nitro group can also participate in redox reactions, further expanding the compound’s utility in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-nitrobenzene: Similar structure but lacks the isocyanate group.

    1-Chloro-4-isocyanato-2-nitrobenzene: Similar structure with different substitution pattern.

    2-Chloro-3-isocyanato-1-nitrobenzene: Isomer with different positions of substituents.

Uniqueness

1-Chloro-3-isocyanato-2-nitrobenzene is unique due to the presence of both an isocyanate and a nitro group on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

1261779-37-6

Molecular Formula

C7H3ClN2O3

Molecular Weight

198.56 g/mol

IUPAC Name

1-chloro-3-isocyanato-2-nitrobenzene

InChI

InChI=1S/C7H3ClN2O3/c8-5-2-1-3-6(9-4-11)7(5)10(12)13/h1-3H

InChI Key

CZDYBUYDMIOUCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])N=C=O

Origin of Product

United States

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